N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core linked to a carboxamide group and a di(furan-2-yl)ethyl substituent. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The presence of both furan and thiophene rings in its structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis . The furan rings can be introduced via the cyclization of appropriate precursors, such as 2-furoic acid derivatives .
The carboxamide group is usually introduced through an amidation reaction, where the benzo[b]thiophene-2-carboxylic acid is reacted with an amine derivative of the di(furan-2-yl)ethyl group under dehydrating conditions . Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced at the carboxamide group to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The furan and thiophene rings can also interact with DNA, potentially leading to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit biological activity.
Furan Derivatives: Compounds such as furanones and furfurylamines, known for their antimicrobial and anticancer properties.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the combination of furan and thiophene rings in its structure, which imparts a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(18-11-13-5-1-2-8-17(13)24-18)20-12-14(15-6-3-9-22-15)16-7-4-10-23-16/h1-11,14H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCCGBLQVAXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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